molecular formula C12H18FNO B7862992 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7862992
M. Wt: 211.28 g/mol
InChI Key: DGHSBLOJBPHHLJ-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is an organic compound that features a benzyl group substituted with a fluorine atom, an isopropyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 2-fluorobenzyl chloride with isopropylamine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol
  • 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol
  • 2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol

Uniqueness

The presence of the fluorine atom in 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol distinguishes it from its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. This makes this compound a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-10(2)14(7-8-15)9-11-5-3-4-6-12(11)13/h3-6,10,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHSBLOJBPHHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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